An In-depth Technical Guide to (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine (CAS Number: 1356110-80-9)
An In-depth Technical Guide to (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine (CAS Number: 1356110-80-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridine core, a methoxyphenyl group, and a primary aminomethyl substituent, offers multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of the known and predicted properties of this compound, including its physicochemical characteristics, a plausible synthetic route, expected spectroscopic signatures, and potential therapeutic applications based on analogous structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif.[][2] The pyridine ring can act as a bioisostere for a benzene ring, offering improved solubility and metabolic stability. The nitrogen atom can participate in hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and pharmacokinetic properties. The specific compound, (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine, combines the favorable attributes of the pyridine core with a methoxyphenyl group, a common feature in many biologically active molecules, and a reactive primary amine function, making it a versatile intermediate for further chemical elaboration. While specific research on this exact molecule is limited in publicly accessible literature, its structural components suggest a high potential for applications in various therapeutic areas, including oncology and infectious diseases.[3][4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is presented in the table below. The experimental data is limited to basic molecular information, while other properties are predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1356110-80-9 | [5] |
| Molecular Formula | C₁₃H₁₄N₂O | [5] |
| Molecular Weight | 214.26 g/mol | [5][6] |
| Appearance | Predicted: Solid | - |
| Boiling Point | Predicted: ~380 °C | [7] (by analogy) |
| Melting Point | Predicted: Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO and methanol. | - |
| pKa (most basic) | Predicted: ~8.5-9.5 (for the aminomethyl group) | - |
Synthesis and Purification
While a specific experimental protocol for the synthesis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established synthetic methodologies for related 5-aryl-3-substituted pyridines. The proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by functional group manipulations to introduce the aminomethyl group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Suzuki-Miyaura Coupling to Synthesize 5-(2-Methoxyphenyl)pyridine-3-carbonitrile
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To a solution of 5-bromo-3-cyanopyridine (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
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De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-(2-methoxyphenyl)pyridine-3-carbonitrile.
Step 2: Reduction of the Nitrile to the Amine
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To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 5-(2-methoxyphenyl)pyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting solid and wash thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the crude (5-(2-methoxyphenyl)pyridin-3-yl)methanamine.
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Further purification can be achieved by column chromatography or crystallization if necessary.
Alternative Reduction: Catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere in a solvent like methanol or ethanol saturated with ammonia can also be employed for the nitrile reduction.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 - 8.5 | s | 1H | Pyridine H-2 |
| ~8.4 - 8.3 | s | 1H | Pyridine H-6 |
| ~7.8 - 7.7 | s | 1H | Pyridine H-4 |
| ~7.4 - 7.3 | m | 2H | Phenyl H-4', H-6' |
| ~7.1 - 6.9 | m | 2H | Phenyl H-3', H-5' |
| ~3.9 | s | 2H | -CH₂-NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~1.7 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | Phenyl C-2' (C-O) |
| ~148 - 150 | Pyridine C-2, C-6 |
| ~135 | Pyridine C-4 |
| ~131 | Pyridine C-5 |
| ~130 | Phenyl C-4' |
| ~128 | Phenyl C-6' |
| ~125 | Pyridine C-3 |
| ~121 | Phenyl C-5' |
| ~111 | Phenyl C-3' |
| ~55 | -OCH₃ |
| ~45 | -CH₂-NH₂ |
Reactivity and Chemical Behavior
The chemical reactivity of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is dictated by its three primary functional components: the pyridine ring, the aminomethyl group, and the methoxyphenyl ring.
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form pyridinium salts and can act as a ligand for metal catalysts.
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Aminomethyl Group: The primary amine is nucleophilic and basic. It can undergo a wide range of reactions typical of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and sulfonylation. This functional group is a key handle for introducing further diversity into the molecule.
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Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene. The methoxy group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic substitution.
Potential Applications in Drug Discovery
While there is no specific biological data for (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine in the public domain, the structural motifs present in the molecule are found in numerous compounds with a wide range of biological activities. This suggests that this compound is a promising scaffold for the development of new therapeutic agents.
Anticancer Activity
Many pyridine derivatives have been investigated for their potential as anticancer agents.[2][4] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival. The methoxyphenyl group is also a common feature in many potent anticancer compounds. Therefore, derivatives of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine could be synthesized and screened for their cytotoxic activity against various cancer cell lines.
Antimicrobial and Antiviral Activity
The pyridine scaffold is a core component of many antimicrobial and antiviral drugs.[] The ability of the pyridine nitrogen to coordinate with metal ions is often exploited in the design of antimicrobial agents. Derivatives of the title compound could be explored for their efficacy against a range of bacterial, fungal, and viral pathogens.
Anti-inflammatory and CNS-active Agents
Substituted pyridines have also shown promise as anti-inflammatory agents and as modulators of central nervous system (CNS) targets. The structural features of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine make it a candidate for derivatization and evaluation in assays for these therapeutic areas.
Safety and Handling
No specific safety data sheet (SDS) for (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine (CAS 1356110-80-9) is publicly available. Therefore, handling should be based on the general precautions for aminopyridine derivatives.
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General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] Work in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C.
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In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Skin: Wash with plenty of soap and water.
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Inhalation: Move person to fresh air.
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Ingestion: Rinse mouth. Do NOT induce vomiting.
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Seek medical attention if any symptoms persist.
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Conclusion
(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is a valuable, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a consolidated overview of its known properties, a scientifically sound proposed synthetic route, and a prediction of its key spectroscopic features. By leveraging the information presented here, researchers can more effectively utilize this compound as a versatile building block for the synthesis of novel molecules with potential therapeutic value in a range of diseases, including cancer and infectious diseases. Further experimental validation of the proposed synthesis and biological activities is warranted to fully unlock the potential of this promising scaffold.
References
Sources
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1356110-80-9|(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. (3-Methoxyphenyl)(pyridin-3-yl)methanamine | C13H14N2O | CID 50989218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. pipharm.com [pipharm.com]
